5-Azaspiro[3.5]nonane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-azaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-7-9-8(4-1)5-3-6-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBNHAMFJMYJJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10667103 | |
| Record name | 5-Azaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10667103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160499-09-2 | |
| Record name | 5-Azaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10667103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-azaspiro[3.5]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Azaspiro 3.5 Nonane and Its Derivatives
Foundational Strategies for Spiro[3.5]nonane Core Construction
The assembly of the spiro[3.5]nonane framework, particularly with a nitrogen atom at the 5-position, relies on established principles of heterocyclic and carbocyclic chemistry. Key strategies focus on the sequential or convergent formation of the four-membered azetidine (B1206935) ring and the six-membered cyclohexane (B81311) ring around a common quaternary carbon atom.
The formation of the strained four-membered azetidine ring is a critical step in the synthesis of azaspirocycles. Various cyclization methods have been developed to overcome the enthalpic and entropic challenges associated with forming small rings.
One notable approach is the strain-release driven spirocyclization . This method utilizes highly strained precursors, such as azabicyclo[1.1.0]butanes (ABBs), which undergo electrophile-induced ring-opening and subsequent intramolecular cyclization to furnish azetidine-containing spirocycles. This strategy allows for the construction of diverse spiro-azetidines with varying ring sizes and functionalities.
Intramolecular cycloaddition reactions also represent a direct pathway to azetidine rings. The Aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful tool for constructing functionalized azetidines. Recent advancements have enabled visible-light-mediated intramolecular versions of this reaction, yielding bicyclic and spirocyclic azetidines with high efficiency and diastereoselectivity.
Other strategies for forming the azetidine ring include:
Intramolecular C-C bond formation: Phase-transfer catalysis can be employed to achieve enantioselective cyclization, forming spiro-azetidine structures from suitable precursors like isatin-derived diazo compounds.
Ring-closing metathesis: This powerful reaction can be used to form the heterocyclic ring in various azaspirocycles.
1,3-Dipolar cycloadditions: The reaction of in situ generated azomethine ylides with suitable dipolarophiles can lead to the formation of spiro-pyrrolidine systems, and analogous strategies can be adapted for azetidine synthesis.
The construction of the cyclohexane portion of the spiro[3.5]nonane system often employs classic ring-forming reactions. Annulation , the formation of a ring onto a pre-existing structure, is a common and effective strategy.
The Robinson annulation is a cornerstone of six-membered ring synthesis. This reaction sequence involves a Michael addition of a ketone to a methyl vinyl ketone (or a surrogate), followed by an intramolecular aldol (B89426) condensation to form a cyclohexenone ring. This method is a key process for creating fused ring systems and can be adapted for spirocyclic frameworks by using a cyclic ketone as the starting material. Its applications are widespread, including the synthesis of steroids and other natural products.
Ring-Closing Metathesis (RCM) has also emerged as a versatile tool for constructing carbocyclic and heterocyclic rings, including the cyclohexane ring in spiro compounds. This method involves the use of a ruthenium or molybdenum catalyst to join two terminal alkenes within the same molecule, forming a cyclic alkene and releasing ethylene. It offers a powerful route to complex spirocycles from appropriately designed diene precursors.
Targeted Synthesis of 5-Azaspiro[3.5]nonane and its Direct Analogs
While foundational strategies provide general pathways, the targeted synthesis of this compound often involves multi-step sequences designed for efficiency and scalability.
A documented synthetic route to azaspiro[3.5]nonane derivatives involves a sequence of acylation, intramolecular cyclization, and reduction. This method utilizes readily available starting materials and proceeds through key intermediates to build the desired spirocyclic core. A representative pathway for a related analog, 2,5-dioxa-8-azaspiro[3.5]nonane, illustrates this principle clearly.
The general sequence is as follows:
Acylation: A precursor molecule containing a secondary amine is reacted with chloroacetyl chloride. The amine nitrogen attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing the chloride and forming an N-(chloroacetyl) amide intermediate.
Intramolecular Cyclization (Self-Cyclization): In the presence of a base, the amide undergoes an intramolecular nucleophilic substitution. The enolate formed by deprotonation of the α-carbon attacks the carbon bearing the chlorine atom, displacing it and forming the four-membered azetidine ring, resulting in a spirocyclic lactam.
Reduction: The lactam (cyclic amide) is then reduced to the corresponding cyclic amine. This step removes the carbonyl group and yields the final azaspiro[3.5]nonane scaffold.
Deprotection: If a protecting group (like a benzyl (B1604629) group) is used on the nitrogen atom, a final catalytic hydrogenation step is required to yield the parent compound.
The success of the multi-step synthesis hinges on the careful selection of reagents and reaction conditions for each step.
| Step | Reagent Category | Examples | Purpose |
| Acylation | Base | Triethylamine, Pyridine, Diisopropylethylamine, Potassium Carbonate | To neutralize the HCl byproduct generated during the reaction with chloroacetyl chloride. |
| Solvent | Dichloromethane, Toluene | To dissolve reactants and facilitate the reaction. | |
| Cyclization | Base (Second) | Sodium hydride, Potassium tert-butoxide | To deprotonate the α-carbon, initiating the intramolecular cyclization. |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | To prevent side reactions with air or moisture, especially when using strong bases. | |
| Solvent (Second) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | To provide a suitable medium for the cyclization reaction. | |
| Reduction | Reducing Agent | Lithium aluminum hydride (LiAlH₄), Borane complexes (e.g., BH₃·THF) | To reduce the lactam carbonyl group to a methylene (B1212753) group. |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | To ensure the stability and reactivity of the reducing agent. | |
| Deprotection | Catalyst | Palladium on carbon (Pd/C) | To facilitate the removal of protecting groups (e.g., benzyl) via hydrogenation. |
| Hydrogen Source | Hydrogen gas (H₂) | Reactant for the catalytic hydrogenation. |
This table is based on a synthetic method for a related analog and illustrates typical reagent choices for this type of transformation.
Optimizing the synthesis of this compound involves fine-tuning the reaction conditions to maximize product yield and minimize the formation of impurities.
For the acylation step , controlling the temperature is crucial. The reaction with chloroacetyl chloride is often performed at low temperatures (-10 °C to 10 °C) during the dropwise addition of the acyl chloride to manage the exothermic nature of the reaction and prevent side reactions.
In the cyclization step , the choice of base and solvent is critical. Strong, non-nucleophilic bases like sodium hydride or potassium tert-butoxide are effective for the deprotonation needed to initiate ring closure. The reaction yield can be sensitive to the base's stoichiometry and the reaction temperature.
For the reduction and deprotection steps , ensuring the complete removal of the previous step's reagents and using a highly active catalyst (for hydrogenation) are key to achieving high purity and yield. Modern approaches to reaction optimization may involve high-throughput experimentation and real-time analysis to rapidly identify the ideal parameters, such as temperature, concentration, and catalyst loading, leading to more sustainable and efficient chemical processes.
Utilization of Cyclobutane-Spiro-Aziridine Intermediates
The synthesis of spirocyclic systems can be achieved through the strategic use of strained ring intermediates, such as aziridines. A potential pathway to this compound could involve the ring-opening of a cyclobutane-spiro-aziridine precursor. While not yet extensively documented specifically for the this compound system, the principle is based on the well-established reactivity of aziridines. In a related strategy, 2,2-disubstituted N-sulfonylaziridines have been utilized in a stepwise approach involving ring-opening and subsequent C-H activation/cyclization to generate spiroindoline pyrans and furans researchgate.net.
This analogous methodology suggests a plausible route where a nucleophile could attack one of the carbon atoms of the aziridine (B145994) ring fused to the cyclobutane (B1203170). This would lead to the opening of the three-membered ring and, with a suitably positioned functional group on the nucleophile or the cyclobutane ring, could be followed by a subsequent cyclization to form the six-membered piperidine (B6355638) ring of the this compound core. The regioselectivity of the aziridine ring-opening would be a critical factor to control in such a synthesis.
Synthesis from N-Boc-4-Piperidones via Wittig Reaction and Cyclization
A versatile and widely applicable method for the construction of nitrogen-containing heterocyclic compounds is the intramolecular aza-Wittig reaction scispace.comresearchgate.net. This reaction can be effectively employed for the synthesis of this compound derivatives starting from readily available N-Boc-4-piperidones.
The synthetic sequence would commence with a Wittig reaction on N-Boc-4-piperidone. The Wittig reagent would be designed to introduce a three-carbon chain terminating in a functional group that can be converted to an azide (B81097). For instance, a Wittig reaction with a phosphonium (B103445) ylide derived from a 3-halopropyl halide would yield an alkene. Subsequent functional group manipulation, such as hydroboration-oxidation to an alcohol followed by conversion to an azide, would provide the necessary precursor for the aza-Wittig reaction.
The key step involves the reaction of the azido-alkene with a phosphine (B1218219), typically triphenylphosphine, to form an iminophosphorane via the Staudinger reaction. This intermediate would then undergo an intramolecular aza-Wittig reaction, where the iminophosphorane reacts with a carbonyl group. In this synthetic design, the piperidone carbonyl is already part of the starting material. Therefore, the strategy would involve the introduction of a carbonyl group at the appropriate position on the side chain. A more direct approach would be to use a Wittig reagent that already contains a masked carbonyl group or a group that can be easily converted to one.
Alternatively, a more direct intramolecular aza-Wittig cyclization can be envisioned. Starting from N-Boc-4-piperidone, a Wittig reaction with a reagent such as (3-azidopropyl)triphenylphosphonium bromide would introduce a side chain containing an azide. This intermediate, upon treatment with a base, would not directly lead to the spirocycle. A more refined strategy would involve the elaboration of the piperidone. For instance, a Reformatsky or Grignard reaction on N-Boc-4-piperidone with a reagent containing a latent azide functionality, followed by oxidation and subsequent intramolecular aza-Wittig reaction, could provide a viable route to the this compound skeleton. The intramolecular aza-Wittig reaction has proven to be a powerful tool for the synthesis of various nitrogen heterocycles, including six-membered rings scispace.com.
Asymmetric Synthesis and Stereocontrol in this compound Chemistry
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of methods for the asymmetric synthesis of this compound and its derivatives is of significant importance.
Stereoselective Approaches to Enantiopure Spiro[3.5]nonanes
Stereoselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through various strategies, including the use of chiral starting materials (chiral pool synthesis), chiral auxiliaries, or chiral catalysts. While specific examples for the enantioselective synthesis of this compound are not extensively reported, general principles of asymmetric synthesis can be applied.
A diastereoselective approach could involve the reaction of a chiral precursor that directs the formation of a new stereocenter. For instance, a cycloaddition reaction involving a chiral dienophile with a diene tethered to a piperidine ring could establish the spirocyclic framework with a degree of stereocontrol. The facial selectivity of the cycloaddition would be influenced by the existing chirality in the molecule.
Chiral Auxiliary and Catalyst-Controlled Syntheses
Chiral Auxiliaries: A common strategy in asymmetric synthesis is the temporary incorporation of a chiral auxiliary into the molecule wikipedia.orgsigmaaldrich.com. This auxiliary directs the stereochemical outcome of a subsequent reaction and is later removed. For the synthesis of chiral this compound derivatives, a chiral auxiliary could be attached to the nitrogen atom of a piperidine precursor.
Commonly used chiral auxiliaries include Evans oxazolidinones and pseudoephedrine nih.gov. For example, an N-acylated piperidine derivative with a chiral auxiliary could undergo a diastereoselective alkylation or conjugate addition reaction to introduce a side chain. This side chain could then be elaborated and cyclized to form the spirocyclic system. The steric hindrance imposed by the chiral auxiliary would favor the formation of one diastereomer over the other. After the formation of the spirocycle, the auxiliary can be cleaved to yield the enantiomerically enriched this compound derivative.
| Chiral Auxiliary | Type of Reaction Controlled | Key Features |
| Evans Oxazolidinones | Aldol, Alkylation, Conjugate Addition | Forms a chiral enolate, directing the approach of electrophiles. |
| Pseudoephedrine | Alkylation | Forms a chiral amide enolate, providing high diastereoselectivity. |
| (S)-(-)-1-Phenylethylamine | General Asymmetric Synthesis | Readily available and can be used to form chiral imines or amides. |
Catalyst-Controlled Syntheses: The use of chiral catalysts is a highly efficient method for asymmetric synthesis, as a small amount of the catalyst can generate a large quantity of the chiral product chiralpedia.comfrontiersin.orgorganic-chemistry.org. A chiral Lewis acid or a transition metal complex with a chiral ligand could be employed to catalyze a key bond-forming reaction in the synthesis of this compound.
For instance, a catalytic asymmetric intramolecular Heck reaction could be used to form the spirocyclic ring system. A piperidine precursor with an appropriately positioned alkene and an aryl or vinyl halide could undergo cyclization in the presence of a palladium catalyst and a chiral phosphine ligand. The chiral ligand would create a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the spirocyclic product.
Resolution Techniques for Enantiomeric Separation
When a racemic mixture of this compound is synthesized, it can be separated into its individual enantiomers through a process called chiral resolution wikipedia.org.
One of the most common methods for resolving amines is the formation of diastereomeric salts wikipedia.org. The racemic this compound, being a base, can be reacted with a chiral acid, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, and can often be separated by fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of the this compound can be recovered by treatment with a base to remove the chiral acid.
| Resolution Method | Principle | Common Resolving Agents |
| Diastereomeric Salt Formation | Racemic base reacts with a chiral acid to form separable diastereomeric salts. | (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphorsulfonic acid |
| Chiral Chromatography | Racemic mixture is passed through a chiral stationary phase which interacts differently with each enantiomer. | Chiral HPLC columns |
Synthetic Routes to Heteroatom-Containing Spiro[3.5]nonane Variants
The core this compound scaffold can be modified by introducing additional heteroatoms into either the cyclobutane or the piperidine ring, leading to novel analogs with potentially different physicochemical and biological properties.
Diazaspiro[3.5]nonanes: The synthesis of diazaspiro[3.5]nonanes, containing a second nitrogen atom, has been reported. For example, orthogonally protected 2,6-diazaspiro[3.5]nonane has been synthesized, providing a versatile building block for medicinal chemistry thieme-connect.comselvita.comresearchgate.net. The synthesis of 1-carbonyl-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester, another diaza-analog, has also been described google.com.
Oxa-azaspiro[3.5]nonanes: The incorporation of an oxygen atom into the spirocyclic framework leads to oxa-azaspiro[3.5]nonanes. A synthesis of 2-oxa-7-azaspiro[3.5]nonane has been reported mdpi.comresearchgate.net. Furthermore, a method for the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane has been disclosed, highlighting the accessibility of these oxygen-containing variants google.com. Functionalized derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid have also been prepared univ.kiev.ua.
Thia-azaspiro[3.5]nonanes: Sulfur-containing analogs, or thia-azaspiro[3.5]nonanes, are also accessible synthetically. The synthesis of 1-thia-4-azaspiro[4.5]decane derivatives, a closely related larger ring system, suggests that similar methodologies could be applied to the synthesis of thia-azaspiro[3.5]nonanes nih.govresearchgate.net. The compound 2-thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride is also a known entity cymitquimica.comambeed.com.
These heteroatom-containing variants expand the chemical space around the this compound core, offering opportunities for the development of new therapeutic agents.
Synthesis of Oxa-azaspiro[3.5]nonane Systems (e.g., 2-oxa-5-azaspiro[3.5]nonane, 7-oxa-2-azaspiro[3.5]nonane, 8-oxa-5-azaspiro[3.5]nonane)
The incorporation of an oxygen atom into the this compound framework yields various oxa-azaspiro systems, which are of significant interest as scaffolds in drug discovery. Synthetic routes have been developed for several isomers, including 2-oxa-7-azaspiro[3.5]nonane.
A documented synthesis for 2-oxa-7-azaspiro[3.5]nonane begins with N-tosyl-piperidine-4,4-diethyl ester. mdpi.com This starting material undergoes reduction with lithium aluminum hydride to produce a diol. mdpi.com The diol is then subjected to a one-pot mesylation and subsequent ring-closure reaction to form the protected oxetane-piperidine spirocycle. mdpi.com The final step involves the removal of the tosyl protecting group to yield the oxalate (B1200264) salt of 2-oxa-7-azaspiro[3.5]nonane. mdpi.com An alternative, though reportedly longer and more costly, patented method involves the ring-closure of 2,2′-(oxetane-3,3-diyl)bis(ethan-1-ol). mdpi.com
While a direct synthesis for 2-oxa-5-azaspiro[3.5]nonane was not detailed in the surveyed literature, a patented method for a related compound, 2,5-dioxa-8-azaspiro[3.5]nonane, illustrates a relevant synthetic strategy. This multi-step process starts with 3-((benzylamino)methyl)oxetan-3-ol, which is reacted with chloroacetyl chloride. google.com The resulting intermediate undergoes a self-cyclization under basic conditions, followed by reduction and catalytic hydrogenation to remove the benzyl protecting group, affording the final dioxa-azaspiro product. google.com
Detailed synthetic procedures for 8-oxa-5-azaspiro[3.5]nonane are less prevalent in the reviewed scientific literature, though the compound is commercially available.
Condensation and cyclization are key reactions in the synthesis of the core spirocyclic structure. In the synthesis of 2-oxa-7-azaspiro[3.5]nonane, a pivotal step is the intramolecular cyclization following mesylation of the diol intermediate, which forms the oxetane (B1205548) ring. mdpi.com
Furthermore, while not used to form the spirocycle itself, oxidative cyclization has been effectively employed on the pre-formed 2-oxa-7-azaspiro[3.5]nonane scaffold to build more complex fused heterocyclic systems. For instance, N-[5-Bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)phenyl]acetamide can be treated with an oxidizing agent like Oxone® in formic acid. mdpi.com This process results in an oxidative cyclization that yields a novel tetracyclic system, fusing a benzimidazole (B57391) ring system onto the azaspiro core. mdpi.com This method is noted for its efficiency, often allowing the product to be isolated in high yield by simple extraction without the need for chromatography. mdpi.com
Synthesis of Thia-azaspiro[3.5]nonane Systems (e.g., 2-thia-5-azaspiro[3.5]nonane)
The synthesis of sulfur-containing analogs, or thia-azaspiro[3.5]nonanes, introduces another dimension of structural diversity. While specific literature detailing the synthesis of 2-thia-5-azaspiro[3.5]nonane is limited, methods for constructing related thia-azaspirocyclic systems have been reported. For example, a one-pot, three-component reaction is used to synthesize 1-thia-4-azaspiro[4.5]decane derivatives, a different but related ring system. nih.gov This reaction involves the condensation of a ketone (e.g., cyclohexanone), an aromatic amine, and mercaptoacetic acid in a suitable solvent to afford the spiro-thiazolidinone core. nih.gov Such multicomponent reactions represent an efficient strategy for building libraries of spirocyclic compounds.
Functionalization and Derivatization Strategies of the this compound Core
Once the core this compound skeleton is assembled, it can be further modified to fine-tune its physicochemical properties and biological activity. These derivatization strategies are crucial for developing new therapeutic agents.
A key strategy in medicinal chemistry is the manageable functionalization of a scaffold to optimize properties like lipophilicity, water solubility, and metabolic stability. univ.kiev.ua The 7-oxa-2-azaspiro[3.5]nonane scaffold has been subjected to various chemical transformations to produce a range of functionalized derivatives for drug design. univ.kiev.uaresearchgate.net
Starting from derivatives like tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate, the primary alcohol can be oxidized using reagents such as Dess-Martin periodinane to yield the corresponding aldehyde. univ.kiev.ua This aldehyde serves as a versatile intermediate for further modifications. The synthetic approaches have proven to be scalable, allowing for the production of multigram quantities of these functionalized building blocks. univ.kiev.uaresearchgate.net
Another example involves the development of 7-azaspiro[3.5]nonane derivatives as agonists for the G protein-coupled receptor 119 (GPR119), a target for type 2 diabetes. nih.gov In this work, researchers systematically optimized different parts of the molecule, including the N-capping group on the piperidine ring and various aryl groups, leading to the identification of potent and effective agonists. nih.gov
Table 1: Examples of Functionalization Reactions on Azaspiro[3.5]nonane Systems
| Scaffold | Starting Functional Group | Reagent/Condition | Resulting Functional Group | Reference |
| 7-Oxa-2-azaspiro[3.5]nonane | Primary Alcohol | Dess-Martin periodinane | Aldehyde | univ.kiev.ua |
| 7-Azaspiro[3.5]nonane | Secondary Amine (Piperidine) | Various capping agents | N-substituted Piperidine | nih.gov |
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule, such as a drug candidate, in the final steps of its synthesis. chemrxiv.orgwikipedia.org This approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies without needing to restart the synthesis from the beginning. chemrxiv.orgnih.gov LSF reactions must be highly chemoselective, meaning they target a specific functional group or position while tolerating the many other reactive sites present in a complex molecule. wikipedia.org
The derivatization of the 7-azaspiro[3.5]nonane core to develop GPR119 agonists is an application of the LSF concept. nih.gov By taking a core scaffold and applying various chemical modifications to its peripheral regions (the "left aryl group" and "right piperidine N-capping group"), researchers could efficiently explore the SAR and optimize the compound's biological activity and pharmacokinetic profile. nih.gov Similarly, the conversion of a pre-formed spirocyclic alcohol to an aldehyde creates a key intermediate that can then be subjected to a variety of subsequent reactions (e.g., reductive amination, Wittig reactions), representing a divergent approach to creating diverse derivatives from a common late-stage intermediate. univ.kiev.ua
Industrial Scale-Up Considerations for this compound Synthesis
Transitioning a synthetic route from a laboratory setting to industrial-scale production introduces numerous challenges, including cost-effectiveness, safety, environmental impact, and the robustness of the process. For this compound and its derivatives, scalability is a key consideration, especially for their potential use as pharmaceuticals.
Furthermore, enzymatic methods are being explored for their potential in large-scale applications. An enzymatic platform for the synthesis of other azaspirocycles has been shown to be effective on a gram scale at high substrate concentrations (up to 25 g/L) in a fully aqueous environment, which offers significant green chemistry advantages over traditional organic solvent-based syntheses. chemrxiv.org The practicality of such biocatalytic methods suggests a promising avenue for the industrial production of chiral azaspiro compounds. The development of facile and scalable synthetic approaches, even at the multigram scale in a research setting, provides a strong foundation for future process development and industrial manufacturing. univ.kiev.uaresearchgate.net
Raw Material Availability and Cost-Effectiveness
The economic viability of any large-scale chemical synthesis is fundamentally tied to the availability and cost of its starting materials. For the synthesis of the this compound core, several synthetic routes can be envisioned, each with its own set of precursors. While specific cost analysis is dependent on the chosen synthetic pathway, a general overview of potential starting materials reveals a reliance on commercially available and relatively inexpensive building blocks.
A plausible and frequently utilized strategy for constructing spirocyclic systems involves the use of bifunctional reagents that can undergo intramolecular cyclization. For instance, derivatives of both azetidine and cyclohexane are logical starting points.
One potential precursor, azetidine-3-carbonitrile hydrochloride , is commercially available from various suppliers. The pricing for this raw material can vary based on the quantity purchased, with significant discounts for bulk orders.
Table 1: Representative Pricing for Azetidine-3-carbonitrile hydrochloride
| Quantity | Price (USD) | Supplier Type |
| 1 g | ~$20 | Laboratory Supplier |
| 5 g | ~$55 | Laboratory Supplier |
| 25 g | ~$130-200 | Laboratory Supplier |
| 100 g | ~$520 | Laboratory Supplier |
| >100 g | Inquire for Bulk Pricing | Commercial Supplier |
Another key component for the cyclohexane ring could be derived from readily available materials like 1,3-cyclohexanedimethanol or 1,4-cyclohexanedimethanol . These are common industrial chemicals used in the production of polyesters and other polymers, indicating their widespread availability and cost-effectiveness at an industrial scale.
A patent for a structurally related compound, 2,5-dioxa-8-azaspiro[3.5]nonane, highlights a synthetic approach that relies on "easily obtained raw materials," suggesting that the foundational chemicals for building such spiro-systems are not niche or prohibitively expensive. This patented process utilizes starting materials like 3-((benzylamino)methyl)oxetan-3-ol and chloroacetyl chloride, which are accessible commercial compounds. While not a direct synthesis of this compound, it provides a strong indication that the necessary chemical functionalities can be sourced economically for large-scale production.
Reaction Control and Reproducibility for Large-Scale Production
Transitioning a synthetic route from the laboratory bench to a large-scale industrial process introduces a host of challenges related to reaction control and reproducibility. Ensuring consistent product quality, yield, and safety on a multi-kilogram or ton scale requires meticulous attention to several key parameters.
Key Considerations for Large-Scale Synthesis of this compound:
Temperature Control: Many of the reactions involved in the formation of azaspirocycles, such as cyclization and ring-opening reactions, can be highly exothermic. Efficient heat dissipation is crucial to prevent runaway reactions and the formation of unwanted byproducts. Industrial reactors are equipped with sophisticated cooling systems to maintain precise temperature control throughout the process.
Reagent Addition Rate: The controlled addition of reagents is critical for managing reaction kinetics and temperature. Slow and controlled addition can prevent localized high concentrations of reactants, which could lead to side reactions and decreased yields. Automated dosing systems are standard in large-scale production to ensure accuracy and reproducibility.
Mixing and Mass Transfer: Homogeneous mixing is essential to ensure that all reactants are in close contact, leading to a consistent and complete reaction. In large reactors, inefficient mixing can result in localized "hot spots" or areas of low reactivity, impacting both yield and product purity. The design of the reactor and the type of agitator are critical for achieving effective mass transfer.
Purification Methods: The purification of the final product on a large scale often requires different techniques than those used in the lab. While laboratory-scale purification might rely on column chromatography, industrial-scale production may favor techniques like crystallization, distillation, or extraction, which are more amenable to large volumes. The development of a robust and scalable purification protocol is a critical step in process development.
Process Analytical Technology (PAT): Modern chemical manufacturing increasingly relies on PAT to monitor and control reactions in real-time. In-line spectroscopic techniques (e.g., FT-IR, Raman) can provide continuous data on reactant consumption and product formation, allowing for immediate adjustments to reaction parameters to ensure consistency and optimize yields.
For the synthesis of complex heterocyclic structures like this compound, the use of flow chemistry presents a promising approach for enhancing control and reproducibility. Continuous flow reactors offer superior heat and mass transfer compared to traditional batch reactors, leading to more consistent product quality and potentially higher yields. This technology allows for the precise control of reaction time, temperature, and stoichiometry, minimizing the formation of impurities. Furthermore, the modular nature of flow chemistry setups can facilitate a more streamlined multi-step synthesis, reducing the need for isolation and purification of intermediates.
Pharmacological and Biological Investigations of 5 Azaspiro 3.5 Nonane Derivatives
Role of Spirocyclic Scaffolds in Modulating Physicochemical Properties of Drug Candidates
Spirocyclic scaffolds, characterized by two rings sharing a single common atom, are increasingly recognized as privileged structures in medicinal chemistry. nih.govnih.gov Their unique three-dimensional (3D) architecture offers a powerful tool for fine-tuning the conformational and physicochemical properties of molecules. nih.govtandfonline.com The incorporation of a spirocyclic core, such as 5-azaspiro[3.5]nonane, into drug candidates can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles compared to their simpler, non-spirocyclic counterparts. nih.govconsensus.app
A primary advantage of spirocyclic scaffolds is their inherent three-dimensionality. bldpharm.comtandfonline.com The central spiro atom, typically a quaternary sp³-hybridized carbon, forces the two constituent rings into orthogonal planes, creating a rigid and well-defined 3D structure. tandfonline.com This contrasts sharply with the planar nature of many aromatic and heteroaromatic systems commonly used in drug discovery. tandfonline.com
This structural rigidity reduces the number of rotatable bonds and limits the conformational flexibility of the molecule. tandfonline.combldpharm.com By locking the molecule into a more defined shape, spirocyclic scaffolds can reduce the entropic penalty upon binding to a biological target, which can lead to enhanced potency. enamine.net Furthermore, the defined spatial arrangement of substituents on the spirocyclic core allows for a more precise exploration of the chemical space around a molecule, enabling better interaction with the complex 3D architecture of protein binding sites. enamine.netsigmaaldrich.com The introduction of spirocyclic elements is an attractive strategy for increasing molecular complexity and accessing underexplored regions of chemical space. sigmaaldrich.comresearchgate.net
The fraction of sp³-hybridized carbons (Fsp3) is a key molecular descriptor used to quantify the three-dimensionality and saturation of a compound. bldpharm.combldpharm.com Fsp3 is calculated as the number of sp³ hybridized carbons divided by the total carbon count. nih.gov Research has shown a strong correlation between higher Fsp3 values and an increased probability of a drug candidate's success in clinical trials. nih.govscribd.com Molecules with greater saturation tend to exhibit improved physicochemical properties, such as enhanced aqueous solubility and better metabolic stability. tandfonline.comnih.gov
Spirocyclic scaffolds are, by their nature, rich in sp³ carbons, making them an effective tool for increasing the Fsp3 character of a molecule. bldpharm.comtandfonline.com Shifting from flat, aromatic structures (low Fsp3) to more complex, saturated systems (high Fsp3) is a widely adopted strategy to improve the "drug-likeness" of a compound and escape the so-called "flatland" of traditional medicinal chemistry. tandfonline.comnih.gov This increase in saturation is associated with a higher success rate as compounds move from discovery through clinical development to become approved drugs. nih.gov
| Development Stage | Mean Fsp3 |
| Discovery | 0.36 |
| Phase I | 0.42 |
| Phase II | 0.44 |
| Phase III | 0.46 |
| Launched Drug | 0.47 |
| This table illustrates the general trend of increasing Fsp3 character as compounds progress through the stages of clinical development, based on historical data analysis. bldpharm.comnih.gov |
The rigid, three-dimensional nature of spirocyclic scaffolds allows for the precise orientation of functional groups in space. tandfonline.combldpharm.com This is crucial for optimizing the interactions between a ligand and its biological target, a concept known as receptor/ligand complementarity. bldpharm.com By replacing more flexible linkers or planar rings with a rigid spirocycle, medicinal chemists can maintain the favored orientation of key binding elements, thereby improving potency and selectivity. bldpharm.combldpharm.com
For instance, introducing a spirocyclic scaffold can help to maintain specific hydrogen bond interactions within a protein's active site. bldpharm.com This controlled spatial arrangement of substituents can lead to a better fit within the binding pocket, enhancing efficacy and potentially reducing off-target effects by avoiding undesirable interactions with other proteins. tandfonline.com The ability of spirocycles to present a range of controlled spatial orientations for molecular fragments has been successfully exploited in the design of potent and selective ligands for various receptors. tandfonline.comnih.gov
Evaluation of Biological Activities and Therapeutic Potential
Derivatives of azaspiroalkanes have been investigated for their potential as inhibitors of various enzymes, demonstrating the therapeutic applicability of this scaffold.
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase enzyme responsible for the degradation of endocannabinoid signaling molecules like anandamide. nih.govnih.gov The inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic and anti-inflammatory effects, making FAAH a significant target for the development of non-opioid pain therapeutics. nih.govmdpi.com
In the search for novel FAAH inhibitors, researchers identified the 7-azaspiro[3.5]nonane core as a promising lead scaffold. nih.gov Through an iterative design and optimization process, a series of urea-based covalent inhibitors incorporating this spirocycle were synthesized and evaluated. nih.gov The 7-azaspiro[3.5]nonane scaffold demonstrated superior potency for FAAH compared to other spirocyclic cores. nih.gov
Optimization efforts focused on modifying the urea (B33335) moiety and other substituents on the scaffold. nih.gov This led to the identification of lead compounds with high potency, selectivity, and favorable drug-like properties. nih.gov One of the most promising compounds to emerge from this research was PF-04862853, which incorporated a 1-methyltetrazole (B91406) as the urea moiety. nih.gov This compound exhibited remarkable potency, excellent pharmacokinetic properties, and significant efficacy in in vivo models of pain, leading to its selection as a clinical candidate. tandfonline.comnih.gov
| Compound | Urea Moiety | FAAH Potency (k_inact/K_i, M⁻¹s⁻¹) |
| Lead Compound 1 | 3,4-Dimethylisoxazole | >1500 |
| PF-04862853 (15p) | 1-Methyltetrazole | 11,000 |
| This table presents the potency of selected 7-azaspiro[3.5]nonane urea derivatives as FAAH inhibitors. Data sourced from medicinal chemistry literature. nih.govnih.gov |
Antimicrobial and Anticancer Properties
A comprehensive review of published scientific literature reveals a lack of specific studies investigating the antimicrobial properties of this compound derivatives against key bacterial strains such as Mycobacterium tuberculosis and Staphylococcus aureus. While research into the antimicrobial potential of other azaspirocyclic systems exists, specific data detailing the efficacy, mechanism of action, or minimum inhibitory concentrations (MICs) for derivatives of the this compound core against these particular pathogens are not available in current scholarly databases.
Similarly, there is no direct evidence in the current body of scientific research to link this compound derivatives to anticancer activity through mechanisms such as binding to the active site of NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is a key enzyme in cellular defense and a target for cancer therapeutics, as it is often overexpressed in tumor cells and can bioactivate certain quinone-based drugs. However, investigations into small molecules that modulate NQO1 activity have not, to date, reported on the synthesis or evaluation of compounds featuring the this compound scaffold.
Anti-inflammatory and Antioxidant Activities
An extensive search of medicinal chemistry and pharmacology literature indicates that derivatives of this compound have not been a specific focus of research for anti-inflammatory or antioxidant properties. While numerous heterocyclic compounds are known to possess these activities, studies detailing the evaluation of the this compound core for effects on inflammatory pathways (e.g., cyclooxygenase inhibition) or for radical scavenging capabilities are currently absent from the scientific record.
Potential in Diabetes Management
A significant area of investigation for azaspiro[3.5]nonane derivatives has been in the management of type 2 diabetes. Research has identified derivatives of 7-azaspiro[3.5]nonane as potent agonists for G protein-coupled receptor 119 (GPR119), a promising target for the treatment of this metabolic disorder. GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells, and its activation leads to the release of insulin (B600854) and glucagon-like peptide-1 (GLP-1), respectively, thereby contributing to glucose homeostasis.
In a key study, a series of novel 7-azaspiro[3.5]nonane derivatives were designed and synthesized. Optimization of substituents on the piperidine (B6355638) N-capping group and an aryl group led to the identification of highly potent GPR119 agonists. One of the lead compounds from this series demonstrated a desirable pharmacokinetic profile in Sprague-Dawley rats and produced a significant glucose-lowering effect in diabetic rat models.
Below is a table summarizing the activity of selected 7-azaspiro[3.5]nonane derivatives from the study.
| Compound ID | R² Group (Piperidine N-substituent) | R³ Group (Aryl substituent) | hGPR119 EC₅₀ (nM) |
| 54a | Pyrimidin-2-yl | 4-cyanophenyl | 11 |
| 54d | Pyrimidin-2-yl | 4-(methylsulfonyl)phenyl | 2.9 |
| 54g | Pyrimidin-2-yl | 4-(ethylsulfonyl)phenyl | 2.0 |
| 54j | 5-cyanopyridin-2-yl | 4-(methylsulfonyl)phenyl | 2.5 |
| 54k | 5-cyanopyridin-2-yl | 4-(ethylsulfonyl)phenyl | 1.8 |
EC₅₀ (half maximal effective concentration) values represent the concentration of the compound required to elicit a 50% response in an in vitro assay for human GPR119 activation. Lower values indicate higher potency.
Applications as Bioisosteres in Medicinal Chemistry
The use of bioisosteres—chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects—is a well-established strategy in drug design. Spirocyclic scaffolds are increasingly utilized as bioisosteres for common ring systems to introduce three-dimensionality, improve metabolic stability, and modulate physicochemical properties.
The azaspiro[3.5]nonane framework represents a three-dimensional, sp³-rich scaffold that can be considered a bioisosteric replacement for piperidine or cyclohexane (B81311) rings in drug candidates. A closely related structure, 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, has been explicitly reported as a bioisostere for pipecolic acid. The incorporation of this spirocyclic amino acid into the structure of the local anesthetic Bupivacaine resulted in an analog with comparable activity, lower toxicity, and increased water solubility. Although this example involves a 2-azaspiro[3.5]nonane containing an oxygen atom, it validates the potential of the azaspiro[3.5]nonane core to serve as a valuable bioisostere in medicinal chemistry for optimizing the properties of bioactive molecules.
Mimicking Piperidine in Bioactive Compounds
The piperidine ring is a ubiquitous feature in many approved drugs. However, its metabolic susceptibility, particularly to oxidation by cytochrome P450 enzymes, can present challenges in drug development. Spirocyclic bioisosteres, such as derivatives of azaspiro[3.5]nonane, have emerged as a key strategy to address these limitations.
The concept of "escaping from flatland" in drug design encourages the use of three-dimensional, Fsp³-rich structures to improve pharmacological properties. Spirocyclic scaffolds fit this paradigm perfectly. By replacing a traditional piperidine ring with a spirocyclic amine like an azaspiro[3.5]nonane derivative, medicinal chemists can introduce a rigid, well-defined three-dimensional geometry. This structural change can lead to several benefits:
Improved Metabolic Stability: The quaternary spirocyclic carbon atom is inherently more resistant to enzymatic oxidation compared to the methylene (B1212753) groups in a piperidine ring.
Enhanced Solubility and Lipophilicity: The introduction of a spirocyclic center can modulate a molecule's physicochemical properties, often leading to improved aqueous solubility and fine-tuning of lipophilicity (LogD).
Novelty and Patentability: The use of these unique scaffolds allows for the creation of new chemical entities with distinct patent positions.
Structurally related compounds, such as 7-azaspiro[3.5]nonane derivatives, have been successfully developed as GPR119 agonists, demonstrating the utility of this scaffold as a piperidine mimetic in creating potent and effective drug candidates.
Replacement in Anesthetic Drugs (e.g., Bupivacaine)
A compelling application of azaspiro[3.5]nonane analogues is in the redesign of existing drugs. The local anesthetic Bupivacaine, which features a piperidine ring, serves as a prime example. Researchers have explored replacing this piperidine moiety with various spirocyclic amino acids to enhance its therapeutic profile.
In one such study, the piperidine fragment of Bupivacaine was replaced with a 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivative. This modification resulted in a new analogue with several significant advantages:
Comparable Activity: The new compound retained anesthetic activity comparable to the original Bupivacaine molecule.
Reduced Toxicity: The spirocyclic analogue exhibited a five-fold lower toxicity profile than Bupivacaine.
Improved Physicochemical Properties: The analogue demonstrated increased water solubility, a desirable trait for drug formulation.
These findings underscore the potential of using azaspiro[3.5]nonane and its heteroatom-containing analogues to create safer and more effective versions of established drugs by acting as a superior substitute for the piperidine core.
Use in Anticancer Drug Design (e.g., Sonidegib analogues)
While direct analogues of the Hedgehog pathway inhibitor Sonidegib incorporating a this compound core are not extensively documented in publicly available research, the broader class of spirocyclic and nitrogen-containing heterocyclic compounds is of significant interest in oncology. The structural rigidity and defined exit vectors of spirocycles make them valuable scaffolds for designing inhibitors that can fit precisely into the binding pockets of protein targets implicated in cancer, such as kinases and other enzymes.
The design of novel anticancer agents often involves creating libraries of compounds around a core scaffold to explore structure-activity relationships. The azaspiro[3.5]nonane framework provides a robust and sterically defined core from which substituents can be projected into specific regions of a target's active site. This approach is fundamental to developing potent and selective inhibitors. The general strategy involves using heterocyclic scaffolds to generate molecules with improved antiproliferative activity and better pharmacological properties, a role for which the azaspiro[3.5]nonane skeleton is well-suited.
Structure-Activity Relationship (SAR) Studies and Rational Drug Design
Impact of Substituent Modifications on Biological Activity
SAR studies systematically explore how altering substituents at various positions on the azaspiro[3.5]nonane scaffold affects the molecule's interaction with its biological target. A notable example can be found in the development of 7-azaspiro[3.5]nonane derivatives as agonists for G-protein coupled receptor 119 (GPR119), a target for type 2 diabetes.
In this research, scientists focused on optimizing two key positions: the N-capping group on the spirocyclic nitrogen (designated R²) and an aryl group at another position (designated R³). By synthesizing and testing a matrix of compounds with diverse functional groups at these positions, they were able to map their effects on agonist potency. For instance, the data revealed that specific combinations of substituents led to a dramatic increase in potency, highlighting the sensitivity of the target receptor to the steric and electronic properties of these groups.
Table 1: SAR of 7-Azaspiro[3.5]nonane GPR119 Agonists
Data derived from a study on GPR119 agonists, illustrating the impact of substituent changes on biological potency.
Optimization of Potency, Selectivity, and Pharmacokinetic (PK) Profiles
The goal of SAR studies extends beyond simply increasing potency. Rational drug design aims to achieve a balanced profile of high potency, selectivity for the intended target over off-targets, and favorable pharmacokinetic (PK) properties, which govern the absorption, distribution, metabolism, and excretion (ADME) of a drug.
The spirocyclic nature of the azaspiro[3.5]nonane core contributes positively to this optimization process. Its rigidity can enhance selectivity by pre-organizing the molecule into a conformation that fits the desired target more precisely than other proteins. Furthermore, as a bioisostere of piperidine, it can improve metabolic stability, leading to a better PK profile.
In the development of GPR119 agonists, the optimization process guided by SAR led to the identification of compound 54g . This derivative not only showed high potency (EC₅₀ = 10 nM) but also possessed a desirable pharmacokinetic profile in rats, including good oral exposure and a suitable half-life. This success demonstrates how systematic modification of the azaspiro[3.5]nonane scaffold can lead to a lead compound with a promising combination of potency, selectivity, and drug-like properties.
Influence of Stereochemistry on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in pharmacology. Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with the various stereoisomers of a drug molecule.
Many derivatives of this compound are chiral, containing one or more stereocenters. The specific spatial orientation of substituents can profoundly impact biological activity. One stereoisomer (enantiomer or diastereomer) may bind to the target with high affinity and elicit the desired response, while another may be significantly less active or even interact with a different target, potentially causing off-target effects.
Therefore, a crucial aspect of the rational design of azaspiro[3.5]nonane-based drugs is the synthesis and biological evaluation of individual, stereochemically pure isomers. This allows researchers to identify the optimal stereoconfiguration for potency and selectivity, ensuring that the final drug candidate is the most effective and safest possible version. While specific SAR studies on this compound stereoisomers are not broadly published, it is a fundamental principle of medicinal chemistry that stereochemistry plays a pivotal role in determining the ultimate biological and pharmacological profile of a chiral compound.
Computational and In Silico Approaches in SAR Elucidation
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For a series of this compound derivatives, a QSAR model would typically be developed by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and relating them mathematically to an observed biological effect. This allows for the prediction of activity for novel, unsynthesized analogs and helps in identifying key structural features essential for potency. However, specific QSAR models and detailed SAR elucidations for this compound derivatives are not available in the current body of literature.
Mechanistic Investigations of this compound Action
The mechanism of action of a drug candidate is fundamentally defined by its interaction with specific molecular targets, such as receptors, enzymes, or ion channels. Research on analogous spiropiperidine scaffolds has shown engagement with a variety of central nervous system (CNS) targets, including serotonin (B10506) and dopamine (B1211576) receptors, as well as other targets like dihydrofolate reductase (DHFR) in infectious diseases. Without experimental data, the specific molecular targets for derivatives of this compound remain speculative.
Upon binding to a molecular target, a bioactive compound can modulate entire biochemical pathways, leading to a therapeutic effect. For instance, inhibition of a key enzyme in a pathogen's metabolic pathway can lead to its death, or agonism at a G-protein coupled receptor can trigger a specific intracellular signaling cascade. Detailed studies identifying which pathways are affected by this compound derivatives have not been published.
Binding affinity (often expressed as Ki or IC50 values) quantifies the strength of the interaction between a compound and its target. High affinity is often a prerequisite for a potent drug. Equally important is selectivity—the compound's ability to bind to its intended target with significantly higher affinity than to other, unintended "off-targets." Off-target binding can lead to undesirable side effects. While the 3D structure of the this compound scaffold is expected to offer high selectivity by occupying specific pockets in a target protein, concrete binding affinity data and off-target profiles are not documented.
Molecular modeling techniques are essential for visualizing and predicting how a ligand interacts with its target protein. Induced-fit docking is an advanced computational approach that accounts for the flexibility of the protein's binding site, which may change its conformation to accommodate the ligand. This provides a more accurate prediction of the binding mode and affinity. While these methods are powerful tools, the results of specific induced-fit docking simulations or other molecular modeling studies for this compound derivatives have not been reported in scientific literature.
Advanced Applications and Future Directions
5-Azaspiro[3.5]nonane in Lead Discovery and Optimization
The incorporation of the this compound motif into drug candidates is a strategic approach in lead discovery and optimization. The spirocyclic nature of this compound introduces conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets. This is because the constrained conformation reduces the entropic penalty upon binding to a receptor. Furthermore, the introduction of a spiro center increases the three-dimensionality of a molecule, often leading to improved physicochemical properties such as solubility and metabolic stability, which are critical for the development of successful drugs.
For instance, in the development of antagonists for the melanin-concentrating hormone receptor 1 (MCHr1), the replacement of a morpholine (B109124) ring with various azaspirocycles, including structures related to azaspiro[3.5]nonane, resulted in lower lipophilicity (logD values) and enhanced selectivity against the hERG channel, alongside improved metabolic stability. bldpharm.com Similarly, the structure-based design of inhibitors for protein tyrosine phosphatase 2 (SHP2) has utilized spirocyclic scaffolds to maintain the optimal orientation of key interacting groups, leading to improved cellular efficacy. bldpharm.com
A notable example is the structure-guided design of inhibitors for the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme for viral replication. In these studies, inhibitors incorporating a 6-azaspiro[3.5]nonane moiety were synthesized and evaluated. The extended nature of the azaspiro[3.5]nonane scaffold, when compared to smaller spirocycles like azaspiro[3.3]heptane, allowed for deeper engagement with the S4 subsite of the enzyme's active site. This interaction "locks" the inhibitor into a more stable conformation, contributing to potent inhibitory activity. nih.gov
Table 1: Inhibitory Activity of Azaspiro[3.5]nonane-derived Compounds against SARS-CoV-2 3CLpro nih.gov
| Compound ID | Spirocyclic Core | IC50 (µM) |
|---|---|---|
| 7c | 6-Azaspiro[3.5]nonane | 0.15 ± 0.02 |
| 8c | 6-Azaspiro[3.5]nonane | 0.08 ± 0.01 |
| 9c | 6-Azaspiro[3.5]nonane | 0.05 ± 0.01 |
| 10c | 6-Azaspiro[3.5]nonane | 0.06 ± 0.01 |
| 11c | 6-Azaspiro[3.5]nonane | 0.07 ± 0.01 |
Design and Synthesis of Compound Libraries for Screening
The systematic exploration of chemical space around the this compound core is achieved through the design and synthesis of compound libraries. These libraries are crucial for high-throughput screening campaigns to identify novel hit compounds. The synthesis of such libraries often involves a modular approach, where different substituents can be introduced at various positions of the spirocyclic scaffold.
A relevant example is the development of a novel class of 7-azaspiro[3.5]nonane derivatives as agonists for the G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. moravek.com In this work, a library of compounds was synthesized by optimizing the substituents on the piperidine (B6355638) nitrogen (R2) and an aryl group (R3). This systematic variation of chemical groups allowed for the exploration of the structure-activity relationship (SAR) and the identification of a potent GPR119 agonist, compound 54g . moravek.com The synthesis of this library involved multi-step sequences, starting from commercially available materials and employing standard organic chemistry reactions to build the final diversified compounds. moravek.com
Table 2: Key 7-Azaspiro[3.5]nonane Derivatives and their GPR119 Agonist Activity moravek.com
| Compound | R2 Group | R3 Group | EC50 (nM) |
|---|---|---|---|
| 54a | Pyrimidin-2-yl | 4-Fluorophenyl | 15 |
| 54d | 4-Methylpyrimidin-2-yl | 4-Fluorophenyl | 8.7 |
| 54g | 4-Trifluoromethylpyrimidin-2-yl | 4-Fluorophenyl | 2.9 |
| 54j | Pyrimidin-2-yl | 2,4-Difluorophenyl | 11 |
Fragment-Based Drug Design (FBDD) Leveraging Spirocyclic Motifs
Fragment-Based Drug Design (FBDD) is a powerful strategy for hit identification that starts with the screening of low molecular weight compounds (fragments) that bind weakly to the target protein. nih.govgoogle.com The spirocyclic motif of this compound is well-suited for FBDD for several reasons. Its rigid three-dimensional structure allows for the presentation of chemical functionalities in well-defined vectors, which can be crucial for achieving specific interactions with a protein's binding site.
While direct examples of this compound in FBDD are not extensively documented, the principles of FBDD strongly support its potential use. The spirocyclic core can serve as a novel scaffold to which different functional groups can be attached to generate a fragment library. The inherent complexity and sp3-rich character of spirocycles are desirable features in fragment libraries, as they allow for the exploration of a wider range of chemical space compared to flat aromatic compounds. nih.gov The identification of a spirocyclic fragment that binds to a target can provide a valuable starting point for fragment-to-lead optimization through strategies like fragment growing, linking, or merging. enamine.nettandfonline.com
Diversity-Oriented Synthesis (DOS) Applications
Diversity-Oriented Synthesis (DOS) aims to create collections of structurally diverse small molecules that can be used to probe biological systems and identify novel drug leads. nih.govmdpi.com The this compound scaffold is an attractive building block for DOS due to its inherent complexity and the potential to generate a wide range of molecular shapes.
Chemical Biology and Probe Development
In chemical biology, small molecules are used as tools to study and manipulate biological processes. The unique structural features of this compound make it a promising scaffold for the development of such chemical probes.
Use of this compound as Biochemical Tools
Derivatives of this compound can be designed as biochemical tools to investigate the function of specific proteins or pathways. For instance, fluorescently labeled azaspiro[3.5]nonane derivatives could be synthesized to serve as probes for cellular imaging. The spirocyclic core can be functionalized with a fluorophore on one side and a reactive group or a targeting moiety on the other. The design of such probes often leverages the principle of spirocyclization to control the fluorescence properties. For example, in xanthene-based fluorescent probes, the equilibrium between a non-fluorescent spirocyclic form and a fluorescent open form can be modulated by external triggers, allowing for the detection of specific analytes or enzymatic activities. mdpi.com
While specific examples of this compound being used as a biochemical tool are not yet widely reported in the literature, its structural similarity to other spirocyclic compounds that have been successfully developed as fluorescent probes suggests its potential in this area. nih.gov The synthesis of such probes would involve the attachment of a fluorophore, such as a BODIPY or coumarin (B35378) dye, to the azaspiro[3.5]nonane scaffold. nih.gov
Development of Radioligands for Molecular Imaging
Molecular imaging techniques, such as Positron Emission Tomography (PET), require radiolabeled probes (radioligands) to visualize and quantify biological processes in vivo. The development of novel radioligands is crucial for advancing our understanding of diseases and for the development of new diagnostic tools.
The this compound scaffold is a candidate for the development of novel PET radioligands. Its rigid structure can help in achieving high-affinity and selective binding to a target protein, which is a prerequisite for a successful radioligand. Furthermore, the spirocyclic nature of the molecule can influence its pharmacokinetic properties, such as brain penetration and metabolic stability.
A pertinent example is the synthesis and evaluation of 1-oxa-8-azaspiro[4.5]decane derivatives as selective σ1 receptor ligands. nih.gov In this study, a lead compound was radiolabeled with fluorine-18 (B77423) ([¹⁸F]) and evaluated in vivo. The biodistribution studies in mice demonstrated high initial brain uptake, and the binding of the radiotracer could be blocked by a known σ1 receptor ligand, indicating specific binding. nih.gov This work on a closely related azaspirocyclic system highlights the potential of the this compound core for the development of PET radioligands for neurological targets. The synthesis of such radioligands would involve the incorporation of a positron-emitting radionuclide, such as fluorine-18 or carbon-11, into the molecule. Methodologies such as the use of spirocyclic iodonium (B1229267) ylides for radiofluorination could be employed for this purpose. nih.govresearchgate.net
Expanding the Chemical Space with Novel Spirocyclic Architectures
The this compound core, consisting of an azetidine (B1206935) ring fused spirocyclically to a cyclohexane (B81311) ring, provides a versatile platform for creating novel chemical entities. Synthetic strategies are being developed to append additional rings or expand the existing ones, thereby generating libraries of structurally diverse compounds for biological screening.
The design and synthesis of fused spirocyclic systems introduce additional layers of structural complexity and rigidity, which can be advantageous for optimizing ligand-protein interactions. Fusing another ring system onto the this compound scaffold can lock the molecule into specific conformations, potentially increasing its binding affinity and selectivity for a biological target.
Nitrogen-containing fused and spiro heterocycles are prominent structural motifs in a vast number of biologically active natural products and pharmaceutical compounds. mdpi.com Synthetic approaches to create these complex structures often involve methods like cycloaddition, oxidative cyclization, and intramolecular ring closures. mdpi.com For instance, research into related diazaspiro[3.5]nonane systems, which feature an additional nitrogen atom in the cyclohexane ring, demonstrates synthetic routes that could be adapted for fusing rings to the this compound core. nih.govacs.org These methods often allow for the controlled introduction of substituents, providing differentiated sites for further chemical modifications. nih.govacs.orgacs.org The strategic goal is to build upon the spirocyclic core to access novel, three-dimensional shapes that are underrepresented in current compound libraries.
Table 1: Synthetic Strategies for Fused and Spirocyclic Systems
| Synthetic Approach | Description | Potential Application to this compound |
|---|---|---|
| Intramolecular Cyclization | Formation of a new ring by connecting two reactive groups within the same molecule. | Functionalizing the cyclohexane ring of a this compound derivative to create a fused bicyclic system. |
| Cycloaddition Reactions | A reaction where two or more unsaturated molecules combine to form a cyclic adduct. | Using a derivative of this compound with a double bond as a component in a Diels-Alder reaction to fuse a six-membered ring. |
| Ring-Closing Metathesis | A powerful reaction that uses a metal catalyst to form a cyclic olefin from a diene. | Introducing two alkenyl chains onto the this compound core, followed by metathesis to form a large fused ring. |
Expanding beyond the [3.5] system to larger spirocyclic rings (e.g., azaspiro[3.6]decane, azaspiro[4.5]decane) or more complex multicyclic systems is another key direction. Larger rings can offer different conformational flexibility and allow for the presentation of functional groups in new spatial arrangements. This can be crucial for targeting proteins with larger or more challenging binding sites.
The synthesis of related but larger scaffolds, such as 8-azaspiro[5.6]dodec-10-ene, has been reported, showcasing the feasibility of creating more elaborate spirocyclic structures. mdpi.com Diversity-oriented synthesis approaches are particularly valuable, enabling the rapid generation of various azaspirocycles, including 5-azaspiro[2.5]octanes and 5-azaspiro[2.6]nonanes, from common building blocks. nih.gov These methodologies provide a blueprint for how the this compound framework could be synthetically evolved into larger and more intricate multicyclic architectures, thereby expanding the accessible chemical space for drug discovery programs.
Computational Chemistry and Structural Biology Studies
To guide the rational design of these advanced molecular architectures, computational chemistry and structural biology play an indispensable role. These techniques provide atomic-level insights into the conformation, properties, and potential biological interactions of this compound derivatives, accelerating the discovery process and reducing reliance on trial-and-error synthesis.
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable low-energy shapes (conformers) that a molecule like a this compound derivative can adopt. Quantum-chemical studies on related cyclic systems, such as 1,3-dioxanes, have been used to map the potential energy surface and identify pathways for conformational changes. researchgate.net
X-ray crystallography is a powerful experimental technique that provides a high-resolution, three-dimensional picture of how a ligand binds to its protein target. nih.govspringernature.comspringernature.comnih.gov Obtaining a crystal structure of a this compound derivative in complex with its target protein offers an unambiguous view of the binding mode. semanticscholar.org
This structural data is invaluable for drug design. It reveals the key interactions—such as hydrogen bonds and hydrophobic contacts—that are responsible for binding affinity. nih.gov This detailed understanding allows chemists to design new analogs with modifications that are predicted to form stronger or more specific interactions, leading to improved potency and selectivity. mdpi.com While specific crystal structures for this compound complexes may not be widely available, the methodology remains a gold standard for structure-based drug design. nih.gov
Table 2: Key Information from X-ray Crystallography
| Data Point | Significance in Drug Design |
|---|---|
| Binding Pose | Shows the exact orientation and conformation of the ligand within the protein's active site. |
| Key Interactions | Identifies specific amino acid residues involved in hydrogen bonds, ionic bonds, and van der Waals contacts with the ligand. nih.gov |
| Solvent Structure | Reveals the role of water molecules in mediating protein-ligand interactions. |
| Conformational Changes | Shows if the protein changes its shape upon ligand binding (induced fit). |
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. nih.govsuperfri.org These calculations can be used to determine a wide range of molecular properties for this compound derivatives that are difficult to measure experimentally.
For example, DFT can be used to calculate the distribution of electron density in the molecule, which helps in understanding its reactivity and the nature of its intermolecular interactions. researchgate.net It can predict molecular geometries, vibrational frequencies (for comparison with IR and Raman spectra), and the energies of molecular orbitals (HOMO and LUMO), which relate to the molecule's electronic behavior and reactivity. researchgate.netnih.gov These computational methods serve as a powerful predictive tool to assess the viability of novel designs before undertaking complex and resource-intensive synthesis. nih.gov
Preclinical Development and Translational Research Potential
The journey of a chemical scaffold from a laboratory curiosity to a potential therapeutic agent is contingent on rigorous preclinical evaluation. For derivatives of this compound, this involves assessing their effectiveness in relevant disease models and characterizing their behavior within a biological system.
The therapeutic potential of this compound derivatives has been demonstrated in preclinical models for metabolic disorders and viral infections. In the context of metabolic diseases, a novel class of 7-azaspiro[3.5]nonane derivatives was designed as agonists for the G protein-coupled receptor 119 (GPR119), a promising target for type 2 diabetes. One optimized compound, 54g , demonstrated a significant glucose-lowering effect when evaluated in a diabetic rat model, highlighting its potential efficacy. nih.gov
In the field of virology, the scaffold has been utilized to develop inhibitors against the SARS-CoV-2 3C-like protease (3CLpro), an enzyme critical for viral replication. Structure-guided design led to the synthesis of potent 6-azaspiro[3.5]nonane inhibitors. nih.gov These compounds were engineered to interact with specific subsites of the enzyme's active site. The extended structure of the azaspiro[3.5]nonane core, compared to smaller azaspiro[3.3] analogues, allowed for enhanced engagement with the hydrophobic S4 subsite of the protease, effectively "locking" the inhibitor into a stable, high-affinity conformation. nih.gov
| Scaffold | Target | Disease Model | Observed Efficacy | Source |
|---|---|---|---|---|
| 7-Azaspiro[3.5]nonane | GPR119 Agonist | Diabetic Rats | Favorable glucose-lowering effect | nih.gov |
| 6-Azaspiro[3.5]nonane | SARS-CoV-2 3CLpro Inhibitor | Biochemical Assays | Potent inhibition of viral protease | nih.gov |
| Compound | Scaffold Type | Test System | Key Pharmacokinetic Findings | Source |
|---|---|---|---|---|
| Compound 54g | 7-Azaspiro[3.5]nonane | Sprague-Dawley Rats | Desirable in vivo PK profile, favorable half-life, and metabolic stability. | nih.gov |
Emerging Therapeutic Areas for this compound Scaffolds
The structural attributes of the this compound scaffold make it a promising platform for addressing complex diseases. Researchers are actively exploring its application in several emerging therapeutic areas.
Nitrogen-containing heterocyclic scaffolds are a cornerstone in the development of therapeutics for neurodegenerative conditions like Alzheimer's and Parkinson's disease. nih.govmdpi.com These scaffolds are integral to molecules designed to interact with key targets in the central nervous system, such as cholinesterases and G-protein coupled receptors. nih.govnih.gov While the broader class of heterocyclic compounds has contributed significantly to this field, specific examples of this compound derivatives advancing through preclinical development for major neurological disorders are not prominently featured in the reviewed scientific literature. This suggests a potential opportunity for future research to explore the utility of this specific spirocyclic scaffold in designing novel agents for Alzheimer's, Parkinson's, and other neurodegenerative diseases.
The this compound framework has shown significant promise in the area of metabolic disorders, particularly type 2 diabetes. As previously mentioned, derivatives of 7-azaspiro[3.5]nonane have been successfully developed as potent agonists of GPR119. nih.gov GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells and is involved in modulating glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones. The identification of compound 54g , which combines GPR119 agonism with a favorable PK profile and in vivo efficacy in diabetic rats, validates the 7-azaspiro[3.5]nonane scaffold as a promising foundation for the development of new oral hypoglycemic agents. nih.gov
The COVID-19 pandemic spurred intensive research into novel antiviral agents, with viral proteases being a prime target. The this compound scaffold has emerged as a key structural motif in the design of inhibitors for the SARS-CoV-2 3C-like protease (3CLpro). nih.gov In a structure-guided design effort, researchers found that the 6-azaspiro[3.5]nonane core provided an optimal backbone for positioning functional groups to interact with the protease's active site. nih.gov Unlike smaller spirocycles that showed conformational disorder, the larger 6-membered ring of the azaspiro[3.5]nonane system imparted rigidity, leading to well-defined electron density in crystallographic studies and a more stable binding conformation. This structural advantage allows for potent engagement with the enzyme, making it a valuable scaffold for the development of targeted antiviral therapies against coronaviruses. nih.gov
Challenges and Opportunities in this compound Research
The integration of the this compound scaffold into advanced molecular architectures presents both significant hurdles and promising opportunities for medicinal chemistry and materials science. While its rigid, three-dimensional structure offers advantages in designing specific, high-affinity ligands, the path from conceptualization to application is fraught with challenges. These range from complex synthetic routes to potential metabolic liabilities. Addressing these issues is key to unlocking the full therapeutic and technological potential of this unique chemical entity.
The synthesis of structurally complex derivatives of this compound is a significant challenge that often limits their broader application. The construction of the spirocyclic core, particularly with specific stereochemistry, and the subsequent functionalization of the molecule require sophisticated synthetic strategies.
One of the primary difficulties lies in controlling the stereochemistry at the spirocyclic carbon center and on the substituent groups attached to the rings. The development of stereoselective syntheses is crucial, as different stereoisomers of a drug candidate can have vastly different pharmacological and toxicological profiles. mdpi.com Methodologies such as catalytic enantioselective preparations and the use of chiral auxiliaries are often employed to achieve the desired stereoisomers. mdpi.com For instance, the synthesis of related spirocyclic proline analogues has utilized phase-transfer catalysis with chiral catalysts to achieve high enantioselectivity. mdpi.com
| Functionalization | Introducing diverse functional groups onto the azetidine or cyclohexane rings. | Late-stage functionalization, development of regioselective reactions. |
A critical aspect of drug development is assessing the potential for drug-drug interactions (DDIs), which often arise from the inhibition or induction of cytochrome P450 (CYP) enzymes. nih.govmdpi.com These enzymes are central to the metabolism of a vast number of drugs. nih.gov For compounds containing amine scaffolds like this compound, there is a potential risk of interacting with CYP enzymes, particularly CYP3A4, which metabolizes approximately 50% of marketed drugs. mdpi.comdoi.org
Inhibition of CYP enzymes can lead to elevated plasma concentrations of co-administered drugs, increasing the risk of toxicity. mdpi.com This inhibition can be reversible, or it can be time-dependent (TDI), where the inhibitor inactivates the enzyme, often irreversibly. nih.govnih.gov Mechanism-based inhibition, a form of TDI, involves the metabolic activation of the drug to a reactive species that covalently binds to the enzyme. researchgate.net Given that primary and secondary amines can sometimes be metabolized to reactive species, it is crucial to evaluate the potential for this compound derivatives to act as mechanism-based inhibitors. nih.gov
Early-stage metabolic profiling is essential to identify and mitigate these risks. nih.gov In vitro assays using human liver microsomes or recombinant CYP enzymes are used to determine the inhibitory potential (e.g., IC50 values) and the specific enzymes involved. nih.gov If a compound shows significant inhibition, medicinal chemists can attempt to modify its structure to reduce this liability while retaining therapeutic activity. This might involve altering substituents to block sites of metabolic activation or to reduce the compound's affinity for the CYP active site.
Table 2: Strategies for Mitigating DDI Risks
| Strategy | Description | Key Assays/Techniques |
|---|---|---|
| Early-Stage Screening | Assessing the potential for CYP inhibition early in the drug discovery process. | In vitro assays with human liver microsomes, recombinant CYP isoforms, and specific substrate probes. nih.gov |
| Metabolic Profiling | Identifying the metabolites of a drug candidate to understand its metabolic pathways and spot potential reactive intermediates. nih.govresearchgate.netresearchgate.netnih.gov | Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov |
| Structural Modification | Altering the chemical structure to reduce or eliminate CYP inhibition. | Introducing metabolic "soft spots" away from the core pharmacophore or blocking sites of metabolic activation. |
| Physiologically Based Pharmacokinetic (PBPK) Modeling | Using computer models to predict the clinical relevance of in vitro DDI data. | Simulation of drug concentrations in various tissues and prediction of DDI magnitude in vivo. mdpi.com |
The journey of a chemical compound from the laboratory to a clinically approved drug is long, complex, and has a high rate of attrition. sigmaaldrich.com For derivatives of this compound to successfully navigate this path, a strategic approach to drug development is essential. The "pipeline-in-a-product" approach, where a single molecular scaffold is leveraged to develop treatments for multiple diseases, could be a viable strategy for maximizing the value of the this compound core. biospace.com
A framework often used to assess the viability of drug candidates is the "5Rs" (Right Target, Right Tissue, Right Safety, Right Patient, and Right Commercial Potential). nih.govresearchgate.net Applying this framework to this compound-based projects can help guide decision-making and improve the probability of success. astrazeneca.com
Right Target & Tissue: The rigid, three-dimensional nature of the this compound scaffold makes it well-suited for designing highly specific ligands. Future research must focus on validating biological targets where this structural feature provides a distinct advantage in achieving desired potency and selectivity, ensuring the compound reaches and acts on the correct tissue.
Right Safety: A thorough preclinical safety evaluation is paramount. This includes assessing for off-target toxicities and, as discussed, the potential for drug-drug interactions. nih.gov The unique spirocyclic structure may offer improved metabolic stability compared to more "flat" molecules, potentially leading to cleaner safety profiles. univ.kiev.ua
Right Patient: The development of companion diagnostics and the identification of specific patient populations most likely to respond to treatment are becoming increasingly important for clinical trial success and regulatory approval.
Right Commercial Potential: Even with strong scientific backing, the potential market and unmet medical need must justify the substantial investment required for clinical development. nih.gov
The future clinical translation of this compound derivatives will depend on a combination of innovative synthetic chemistry, rigorous preclinical evaluation, and strategic clinical development. The unique structural properties of this scaffold offer a compelling foundation for the discovery of novel therapeutics, provided the associated challenges can be effectively navigated.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-azaspiro[3.5]nonane derivatives, and how can their purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization of bicyclic precursors or functionalization via alkylation. For example, introducing substituents like iodomethyl groups requires reacting cyclobutane derivatives with iodomethane under controlled heating and magnetic stirring . Purification often employs column chromatography, followed by spectroscopic validation (e.g., H/C NMR) to confirm spirocyclic integrity. Yield optimization may involve adjusting reaction time and temperature gradients to minimize byproducts .
Q. Which spectroscopic and computational techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl or amine stretches) within the spirocyclic framework.
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
- X-ray Crystallography : Resolves 3D spirocyclic geometry, particularly for novel derivatives .
- InChI/InChIKey : Standardizes structural representation for databases, aiding reproducibility .
Advanced Research Questions
Q. How do this compound derivatives interact with sigma receptors (S1R/S2R), and what experimental models validate their pharmacological activity?
- Methodological Answer : Derivatives like 2,7-diazaspiro[3.5]nonane exhibit high S1R affinity (e.g., Ki = 2.7 nM for compound 4b) via hydrogen bonding with Glu172. In vivo efficacy is tested using murine mechanical allodynia models: compounds (e.g., 5b at 20 mg/kg) reverse hypersensitivity, with PRE-084 (S1R agonist) used to confirm antagonism . Dose-response curves and radioligand displacement assays (e.g., H-DTG) quantify subtype selectivity .
Q. What structural modifications enhance S1R/S2R selectivity in this compound-based ligands?
- Methodological Answer :
- Amide Substitution : Adding an amide group (e.g., compound 5b) increases S1R affinity by enabling salt bridges with receptor residues.
- Spirocyclic Rigidity : The 2,7-diazaspiro scaffold improves binding over flexible analogs (e.g., diazabicyclo[4.3.0]nonane) by reducing conformational entropy .
- SAR Studies : Systematic variation of substituents (e.g., halogenation or alkyl chain length) followed by molecular docking (Glide/SP mode) identifies steric and electronic optima .
Q. How can computational modeling resolve discrepancies in functional profiles of structurally similar derivatives?
- Methodological Answer : For compounds sharing the 2,7-diazaspiro[3.5]nonane core (e.g., 4b vs. 5b), molecular dynamics simulations (AMBER/CHARMM) analyze binding pocket interactions. Free energy perturbation (FEP) calculations quantify contributions of specific residues (e.g., Tyr173) to antagonism. In vitro cAMP assays further validate functional activity, distinguishing partial agonists from full antagonists .
Q. What strategies address contradictions in in vivo efficacy despite comparable receptor affinity?
- Methodological Answer : Compound 4b (KiS1R = 2.7 nM) lacks antiallodynic effects, unlike 5b. This discrepancy is investigated via:
- Blood-Brain Barrier (BBB) Permeability : LogP calculations and PAMPA-BBB assays assess bioavailability.
- Metabolic Stability : Liver microsome assays identify rapid degradation pathways (e.g., cytochrome P450 oxidation).
- Functional Assays : Calcium flux or β-arrestin recruitment tests differentiate signaling bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
